molecular formula C19H17NO2 B2402622 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one CAS No. 99895-18-8

1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one

Cat. No.: B2402622
CAS No.: 99895-18-8
M. Wt: 291.35
InChI Key: FXOCJXXMULIBPJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with hydroxyethyl and diphenyl groups

Scientific Research Applications

1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:

Safety and Hazards

“1-(2-Hydroxyethyl)piperazine” may cause skin irritation and serious eye damage . It’s advised to avoid food, drug, pesticide or biocidal product use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diphenylpyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the hydroxyethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridinone ring can be reduced under specific conditions to yield a dihydropyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(2-oxoethyl)-4,6-diphenylpyridin-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-4-phenylpyridin-2-one: Lacks one phenyl group, which may affect its binding properties and reactivity.

    1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2-one: Substitution of phenyl groups with methyl groups alters its steric and electronic properties.

Uniqueness: 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCJXXMULIBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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